molecular formula C12H13FN6O3 B2430960 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol CAS No. 586989-99-3

2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol

Cat. No.: B2430960
CAS No.: 586989-99-3
M. Wt: 308.273
InChI Key: QSQAUEGZPOLTGV-UHFFFAOYSA-N
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Description

2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with amino, nitro, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol typically involves multi-step organic reactions

    Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Amination: The amino groups are introduced via nucleophilic substitution reactions, often using ammonia or primary amines.

    Fluorophenyl Substitution: The fluorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce nitroso or nitro derivatives.

Scientific Research Applications

2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: Researchers use it to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Amino-6-((3-chlorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol: Similar structure but with a chlorine atom instead of fluorine.

    2-((4-Amino-6-((3-bromophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol: Contains a bromine atom instead of fluorine.

    2-((4-Amino-6-((3-methylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol: Features a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its binding affinity and specificity for certain biological targets compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[4-amino-6-(3-fluoroanilino)-5-nitropyrimidin-2-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN6O3/c13-7-2-1-3-8(6-7)16-11-9(19(21)22)10(14)17-12(18-11)15-4-5-20/h1-3,6,20H,4-5H2,(H4,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQAUEGZPOLTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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